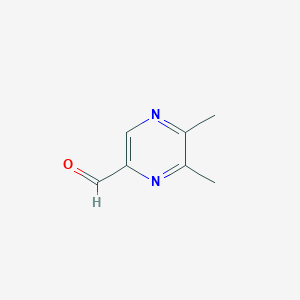![molecular formula C6H11NO B13002698 (3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Azabicyclo[310]hexan-2-yl)methanol is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or rhodium (Rh) . These reactions are often carried out under mild conditions and can yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the catalytic hydrogenation of precursors or the use of photochemical decomposition of substituted pyrazolines . These methods are designed to optimize yield and minimize production costs while maintaining the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the alcohol form.
Aplicaciones Científicas De Investigación
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features but lacking the hydroxyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with additional methyl groups that can affect its chemical properties and biological activity.
Uniqueness
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYJTLKTWQWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)


![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)




